2,3-Butane-1,1,1,4,4,4-D6-diol

説明

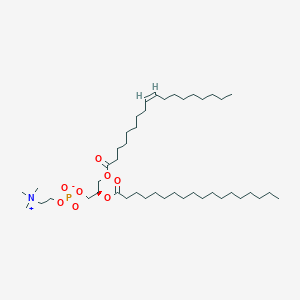

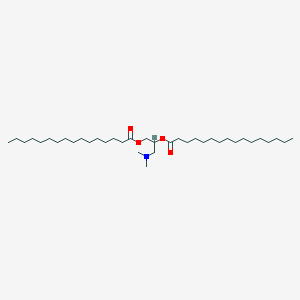

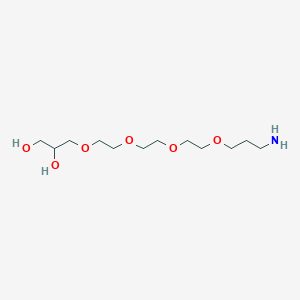

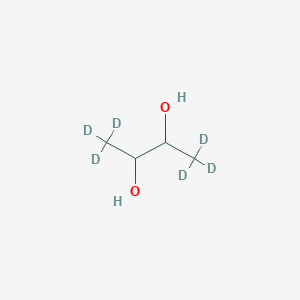

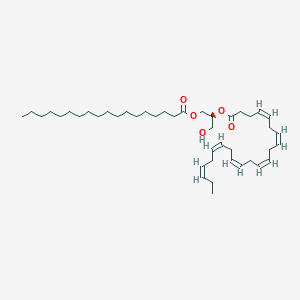

2,3-Butane-1,1,1,4,4,4-D6-diol is an organic compound . It is a variant of 2,3-Butanediol, which is a vic-diol (glycol) and exists as three stereoisomers . The compound has the same structure as DL-2,3-Butanediol and levo-butane-2,3-diol .

Synthesis Analysis

The synthesis of 2,3-Butanediol, a similar compound, involves the hydrolysis of 2,3-epoxybutane . The isomer distribution depends on the stereochemistry of the epoxide . In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol .Molecular Structure Analysis

The molecular structure of 2,3-Butane-1,1,1,4,4,4-D6-diol is similar to that of 2,3-Butanediol . It has two chiral centers with the same groups at the terminals .Chemical Reactions Analysis

The chemical reactions of 2,3-Butanediol, a similar compound, have been studied. For example, one reaction involves the formation of C8H14O4 and H2O from C4H10O2 and C2H4O2 .科学的研究の応用

Biotechnological Production

2,3-Butanediol (2,3-BD), closely related to 2,3-Butane-1,1,1,4,4,4-D6-diol, has significant potential in biotechnological applications. It is produced by bacterial species such as Bacillus polymyxa and Klebsiella pneumoniae, showing promise for commercial-scale fermentation. This compound's high boiling point poses challenges in recovery from fermented slurry, where solvent extraction and stream stripping are recommended methods (Garg & Jain, 1995).

Chemical Synthesis

2,3-BD can be converted into various chemicals like methyl-ethyl ketone (MEK) and octane, used in high-quality aviation fuel production. The synthesis and utility of derivatives like 2,3-butane diacetal protected butane tetrol demonstrate the chemical's versatility and its role in producing enantiopure anti-1,2-diols (Dixon et al., 1999).

Fermentation Research

Fermentation product butane 2,3-diol has been shown to induce Ca2+ transients in E. coli, demonstrating its role in bacterial-host cell signaling. This finding has significant implications for understanding the interactions between bacteria and host cells (Campbell et al., 2007).

Combustion and Energy

The combustion characteristics of butane-2,3-diol derivatives have been explored, providing insights into their potential as fuel additives and components in energy production. These studies contribute to understanding the thermal behavior and energy potential of such compounds (Powling & Smith, 1958).

Renewable Energy Sources

2,3-BD is highlighted for its potential as a renewable energy source. It can serve as a sustainable component in gasoline blending, diesel oxygenation, and industrial solvents, providing an eco-friendly alternative to traditional energy sources (Harvey et al., 2016).

将来の方向性

作用機序

Target of Action

It’s known that 2,3-butanediol, a similar compound, is used as a precursor in the synthesis of various plastics and pesticides .

Mode of Action

2,3-butanediol, a structurally similar compound, can undergo dehydration to form butanone (methyl ethyl ketone) and can also undergo deoxydehydration to form butene .

Biochemical Pathways

2,3-butanediol, a related compound, is produced by a variety of microorganisms in a process known as butanediol fermentation .

Result of Action

coli .

Action Environment

The production of 2,3-butanediol, a related compound, can be derived from the fermentation of sugarcane molasses, indicating that the production and action of these compounds can be influenced by environmental factors .

特性

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Butane-1,1,1,4,4,4-D6-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

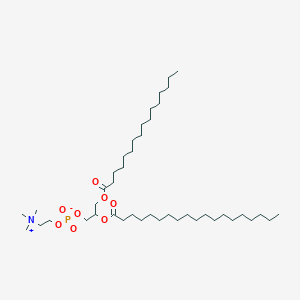

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)